

Diethyl Diallylmalonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Diethyl diallylmalonate*

Cat. No.: B042340

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CAS Number: 3195-24-2[\[1\]](#)

IUPAC Name: Diethyl 2,2-bis(prop-2-enyl)propanedioate[\[1\]](#)

This technical guide provides an in-depth overview of **Diethyl diallylmalonate**, a versatile organic intermediate with significant applications in synthetic chemistry and drug discovery. The document details its chemical identity, synthesis protocols, and key reactions, with a focus on its role as a precursor for carbocyclic nucleoside analogues. Experimental procedures are outlined, and quantitative data are presented in structured tables for clarity. Furthermore, experimental workflows and relevant biological signaling pathways are visualized using Graphviz diagrams to aid in comprehension.

Chemical and Physical Properties

Diethyl diallylmalonate is a colorless to pale yellow liquid. A summary of its key physical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₀ O ₄	[1]
Molecular Weight	240.30 g/mol	---
Boiling Point	128-130 °C at 12 mmHg	---
Density	0.994 g/mL at 25 °C	---
Refractive Index	n _{20/D} 1.446	---

Synthesis of Diethyl Diallylmalonate

The synthesis of **Diethyl diallylmalonate** is typically achieved through the dialkylation of diethyl malonate with an allyl halide. Two common methods employing different bases, sodium hydride and sodium ethoxide, are detailed below.

Experimental Protocols

Method 1: Synthesis using Sodium Hydride

This method reports a high yield of **Diethyl diallylmalonate**.

Procedure:

- Suspend sodium hydride (3.74 g, 0.156 mol) in 250 mL of tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
- Cool the suspension to 0 °C and slowly add diethyl malonate (10 g, 62.4 mmol) with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Cool the mixture back to 0 °C and slowly add allyl bromide (15.8 g, 0.131 mol).
- Let the reaction mixture warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (10 mL).

- Extract the product with ethyl acetate (300 mL) and wash with water (300 mL).
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:20) to yield **Diethyl diallylmalonate** as a colorless oil.[[1](#)]

Method 2: Synthesis using Sodium Ethoxide

This protocol offers an alternative route using sodium ethoxide as the base.

Procedure:

- Prepare a solution of sodium ethoxide by dissolving sodium (8.6 g) in 70 mL of absolute ethanol in a flask equipped with a stirrer and a dropping funnel.
- Cool the sodium ethoxide solution to 5-10 °C.
- Slowly add a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g, 187.5 mmol) to the cooled sodium ethoxide solution with continuous stirring.
- After the addition is complete, continue stirring at the same temperature for 1 hour, followed by stirring overnight at room temperature.
- Remove the excess ethanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate.
- Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
- Purify the crude product by vacuum distillation to obtain a colorless liquid.[[1](#)]

Quantitative Data on Synthesis

Method	Base	Reported Yield	Reference
1	Sodium Hydride	97%	[1]
2	Sodium Ethoxide	Not specified in the provided abstract	[1]

Key Reactions and Applications

Diethyl diallylmalonate is a valuable precursor in organic synthesis, particularly in ring-closing metathesis (RCM) reactions to form five-membered carbocyclic rings. These carbocyclic structures are key components in the synthesis of various nucleoside analogues with potential therapeutic applications.

Ring-Closing Metathesis (RCM)

RCM of **Diethyl diallylmalonate** provides an efficient route to diethyl cyclopent-3-ene-1,1-dicarboxylate, a versatile intermediate for the synthesis of carbocyclic nucleosides.

Experimental Protocol: RCM using Grubbs Catalyst

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve the Grubbs catalyst (e.g., Grubbs I or II, specific amounts will vary based on desired catalyst loading) in dry, degassed dichloromethane.
- Add **Diethyl diallylmalonate** to the catalyst solution.
- Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction and remove the catalyst residues. This can be achieved by various methods, including filtration through a plug of silica gel or treatment with a suitable scavenger.
- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by column chromatography on silica gel if necessary.

Quantitative Data on Ring-Closing Metathesis

The efficiency of the RCM of **Diethyl diallylmalonate** is influenced by factors such as the choice of catalyst, catalyst loading, temperature, and reaction time. Lowering the catalyst loading to as low as 50 to 250 ppm can still achieve near-quantitative conversion.[\[2\]](#) Reaction temperature significantly affects the yield, with lower temperatures (e.g., 40 °C) often providing higher yields of the desired RCM product and minimizing side reactions like isomerization, especially when using second-generation Grubbs catalysts.[\[3\]](#)

Catalyst	Catalyst Loading	Temperature	Reaction Time	Conversion/Yield	Reference
Grubbs I	0.4 mol%	Room Temperature	100 min	90%	[4]
Grubbs II	1-3 mM	40 °C	Not specified	Appreciable yields	[3]
Grubbs II	3 mM	60 °C	Not specified	Low yield (20%)	[3]

Application in Drug Development: Carbocyclic Nucleoside Analogues

The primary application of **Diethyl diallylmalonate** in drug development lies in its use as a starting material for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have the furanose oxygen atom replaced by a methylene group. This modification imparts greater metabolic stability.[\[5\]](#)

Antiviral Activity

Carbocyclic nucleoside analogues have demonstrated a broad spectrum of antiviral activities. Their primary mechanism of action involves the inhibition of viral DNA or RNA polymerases.[\[6\]](#) [\[7\]](#) After entering a cell, these analogues are phosphorylated to their triphosphate form by host

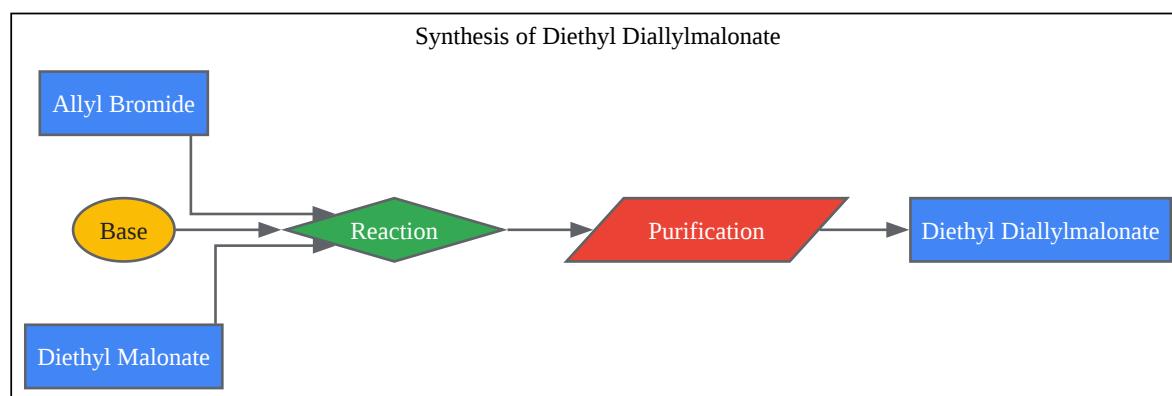
or viral kinases. The triphosphate then acts as a competitive inhibitor or a chain terminator during viral nucleic acid replication.[8]

Anticancer Activity

Certain carbocyclic nucleoside analogues synthesized from precursors like **Diethyl diallylmalonate** have shown promising anticancer properties. For instance, some analogues have been found to induce autophagy in breast and ovarian cancer cell lines by inactivating the AKT/mTOR signaling pathway.[9][10]

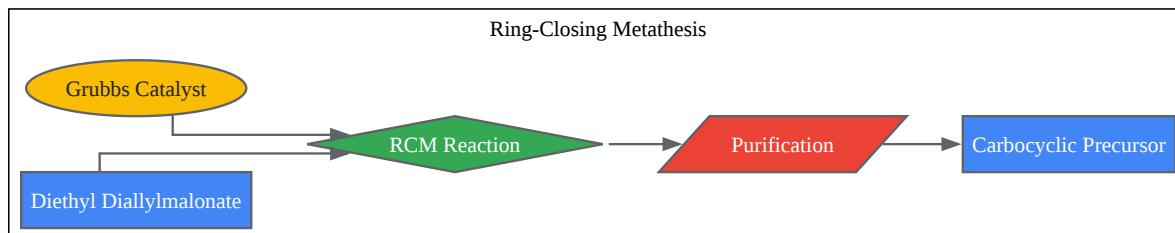
Visualizations

Experimental Workflows



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Caption: Synthesis of **Diethyl diallylmalonate**.

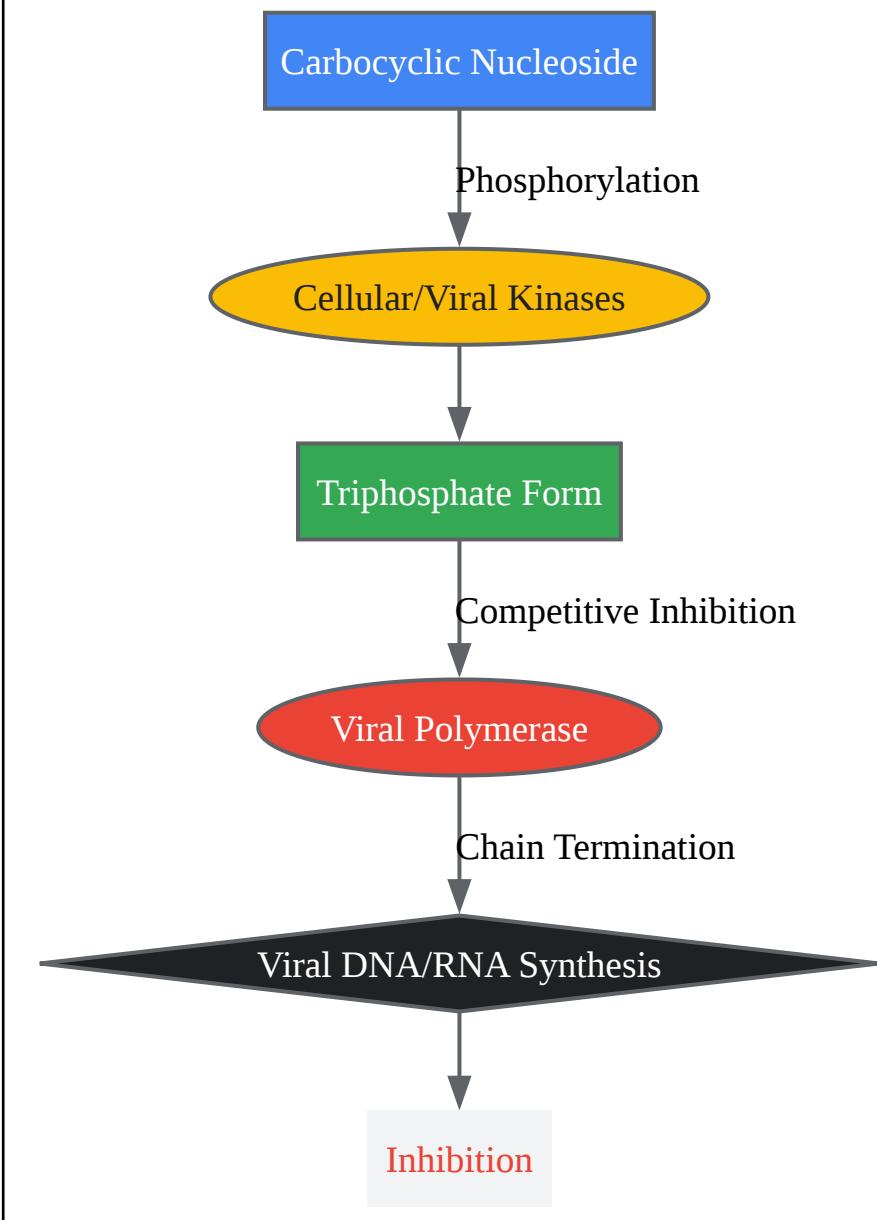


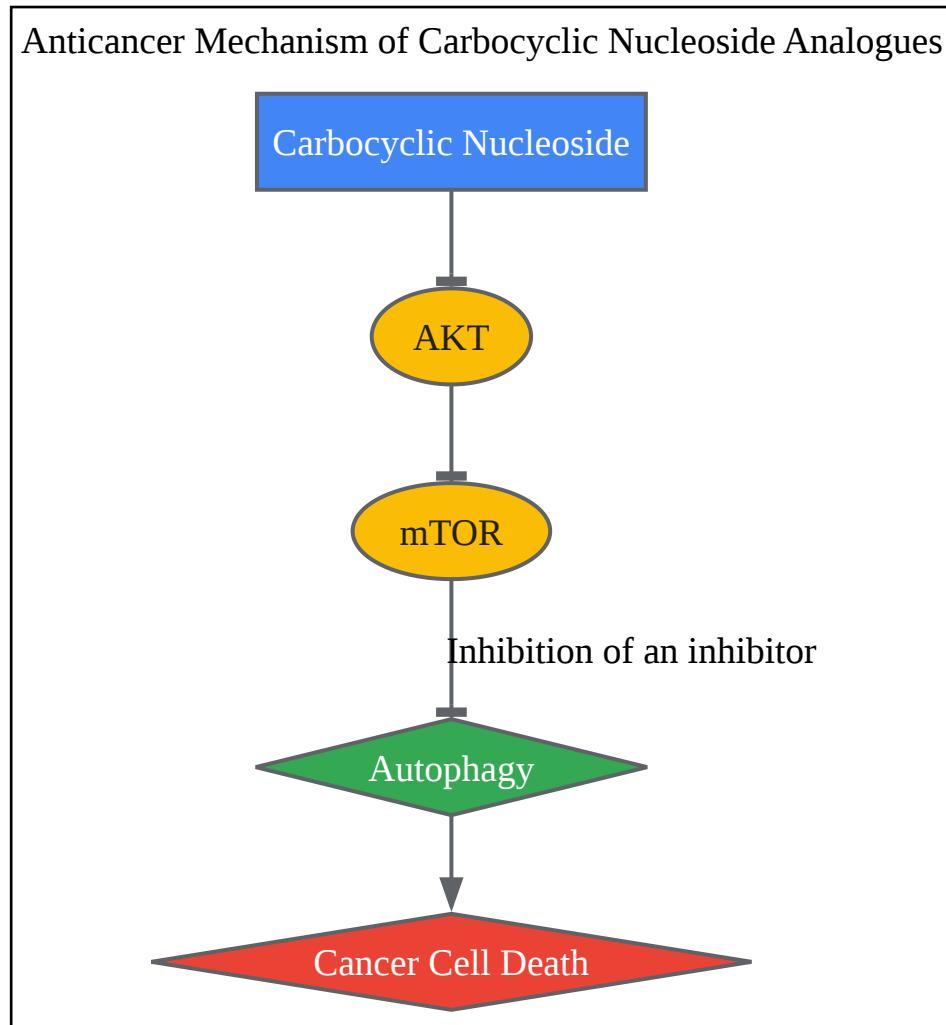
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Caption: Ring-Closing Metathesis Workflow.

Signaling Pathways

Antiviral Mechanism of Carbocyclic Nucleoside Analogues





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